5-Amino-1-methyl-1H-pyrazole-3-ethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

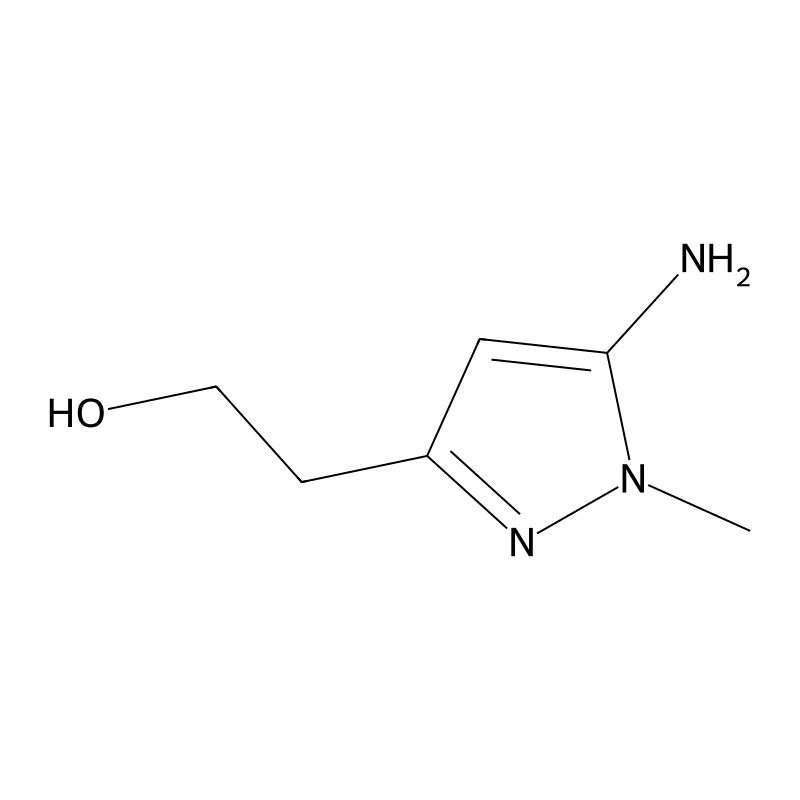

5-Amino-1-methyl-1H-pyrazole-3-ethanol is a heterocyclic compound belonging to the pyrazole family. Its chemical formula is C6H11N3O, and it features an amino group and a hydroxyl group, contributing to its potential biological activities. The structure consists of a pyrazole ring with a methyl group at the 1-position and an ethanol moiety at the 3-position, making it a valuable compound in medicinal chemistry.

- Nucleophilic substitution: The amino group can attack electrophilic centers in other molecules.

- Condensation reactions: It can react with carbonyl compounds to form imines or other derivatives.

- Cyclization reactions: The compound may undergo cyclization with suitable reagents to form more complex structures.

5-Amino-1-methyl-1H-pyrazole-3-ethanol exhibits several biological activities, including:

- Antimicrobial properties: Studies have indicated that pyrazole derivatives can inhibit bacterial growth.

- Anti-inflammatory effects: Similar compounds have shown potential in reducing inflammation through inhibition of cyclooxygenase enzymes.

- Antitumor activity: Some derivatives have been evaluated for their ability to induce apoptosis in cancer cells.

These activities suggest that 5-amino-1-methyl-1H-pyrazole-3-ethanol could be a candidate for further pharmacological studies.

The synthesis of 5-amino-1-methyl-1H-pyrazole-3-ethanol can be achieved through several methods:

- Hydrazine Hydrate Reaction: Reacting hydrazine hydrate with appropriate carbonyl compounds leads to the formation of pyrazoles.

- Michael Addition: Utilizing Michael-type addition reactions with ethyl or methyl substituted pyrazoles can yield this compound under mild conditions .

- Reflux Conditions: Synthesis often involves refluxing reactants in solvents like ethanol, which facilitates high yields and regioselectivity .

5-Amino-1-methyl-1H-pyrazole-3-ethanol has potential applications in:

- Pharmaceuticals: As a lead compound for developing new drugs targeting inflammation and microbial infections.

- Agricultural Chemicals: Its derivatives may serve as intermediates in the synthesis of agrochemicals, particularly those aimed at pest control.

- Material Science: Pyrazoles are explored for their properties in developing new materials with specific electronic or optical characteristics.

Interaction studies involving 5-amino-1-methyl-1H-pyrazole-3-ethanol focus on its binding affinity to various biological targets:

- Enzyme Inhibition: Research indicates that this compound may inhibit specific enzymes involved in inflammatory pathways.

- Receptor Binding: Studies on its interaction with receptors related to pain and inflammation could reveal its therapeutic potential.

These studies are crucial for understanding the mechanism of action and optimizing the compound's efficacy.

Several compounds share structural similarities with 5-amino-1-methyl-1H-pyrazole-3-ethanol, each possessing unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-Amino-4-methylpyrazole | Methyl group at position 4 | Enhanced anti-inflammatory activity |

| 4-Aminoantipyrine | Amino group at position 4 | Analgesic properties |

| 3-Amino-1H-pyrazole | Amino group at position 3 | Antimicrobial activity |

| 5-Amino-2-methylpyrazole | Methyl group at position 2 | Potential antitumor effects |

These compounds demonstrate varying degrees of biological activity based on their structural modifications, highlighting the uniqueness of 5-amino-1-methyl-1H-pyrazole-3-ethanol within the pyrazole family.